molecular formula C16H18F3N3O B2391826 4-({[(2,2-Dimethyl-4-oxoazetidin-1-yl)methyl](2,2,2-trifluoroethyl)amino}methyl)benzonitrile CAS No. 1394706-84-3

4-({[(2,2-Dimethyl-4-oxoazetidin-1-yl)methyl](2,2,2-trifluoroethyl)amino}methyl)benzonitrile

Cat. No.: B2391826
CAS No.: 1394706-84-3
M. Wt: 325.335
InChI Key: KUMLQJAIEDURPE-UHFFFAOYSA-N
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Description

4-({(2,2-Dimethyl-4-oxoazetidin-1-yl)methylamino}methyl)benzonitrile is a complex organic compound with a unique structure that includes an azetidinone ring, a trifluoroethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({(2,2-Dimethyl-4-oxoazetidin-1-yl)methylamino}methyl)benzonitrile typically involves multiple steps. One common approach starts with the preparation of the azetidinone ring, followed by the introduction of the trifluoroethyl group and the benzonitrile moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

4-({(2,2-Dimethyl-4-oxoazetidin-1-yl)methylamino}methyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-({(2,2-Dimethyl-4-oxoazetidin-1-yl)methylamino}methyl)benzonitrile involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The benzonitrile moiety can participate in various binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Uniqueness: What sets 4-({(2,2-Dimethyl-4-oxoazetidin-1-yl)methylamino}methyl)benzonitrile apart is its combination of an azetidinone ring, a trifluoroethyl group, and a benzonitrile moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[[(2,2-dimethyl-4-oxoazetidin-1-yl)methyl-(2,2,2-trifluoroethyl)amino]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c1-15(2)7-14(23)22(15)11-21(10-16(17,18)19)9-13-5-3-12(8-20)4-6-13/h3-6H,7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMLQJAIEDURPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N1CN(CC2=CC=C(C=C2)C#N)CC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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